molecular formula C15H25N3 B7921045 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine

Cat. No.: B7921045
M. Wt: 247.38 g/mol
InChI Key: MIOJMQKGNXNBQY-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine: is a synthetic organic compound that features a pyrrolidine ring substituted with an aminoethyl group and a benzyl-ethyl-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the benzyl-ethyl-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine stands out due to its unique combination of functional groups. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

1-(2-aminoethyl)-N-benzyl-N-ethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOJMQKGNXNBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCN(C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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